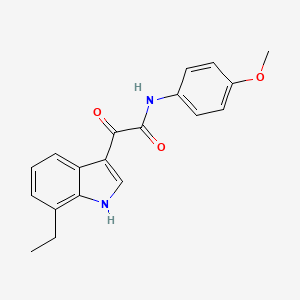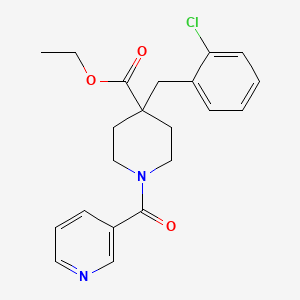![molecular formula C19H38N2O B4898232 N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide (CDAA) is a synthetic compound that has recently gained attention in scientific research due to its unique properties. CDAA belongs to the class of amides and is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine.
Wirkmechanismus
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide acts as a surfactant by reducing the surface tension between two immiscible phases. It has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. This compound has been shown to form stable micelles in the presence of various drugs, which can improve their solubility and bioavailability.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and biocompatible in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory and antioxidant properties. This compound has been studied for its potential in cancer therapy, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several advantages as a surfactant and drug delivery system. It has excellent solubility in water and organic solvents, which allows it to be used in a wide range of applications. This compound is also non-toxic and biocompatible, making it suitable for use in pharmaceuticals and biomedical applications. However, this compound has some limitations, such as its high cost and the limited availability of cyclododecanone.
Zukünftige Richtungen
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several potential future directions in scientific research. It can be used as a surfactant in various industries, such as cosmetics, food, and pharmaceuticals. This compound can also be studied for its potential as a drug delivery system, especially in cancer therapy. Further research is needed to explore the full potential of this compound and its applications in various fields.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its unique properties. It is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine and has been studied for its potential as a surfactant and drug delivery system. This compound has several advantages, such as its excellent solubility and biocompatibility, but also has limitations, such as its high cost and limited availability. Further research is needed to explore the full potential of this compound and its applications in various fields.
Synthesemethoden
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 6-7 hours. The product is then purified by recrystallization from ethanol. The yield of this compound is around 70-80% with a purity of 99%.
Wissenschaftliche Forschungsanwendungen
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential as a drug delivery system. It has been shown to have excellent solubility in water and organic solvents, making it an ideal candidate for drug delivery. This compound has also been studied for its potential as a surfactant, emulsifier, and stabilizer in various industries.
Eigenschaften
IUPAC Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O/c1-18(22)21(17-13-16-20(2)3)19-14-11-9-7-5-4-6-8-10-12-15-19/h19H,4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLBVWSEQLLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C1CCCCCCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)


![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)


